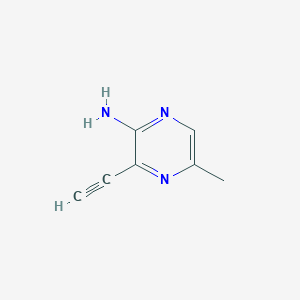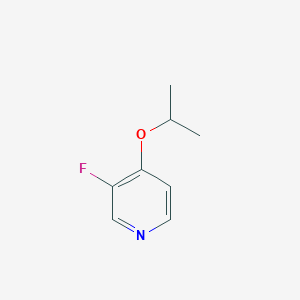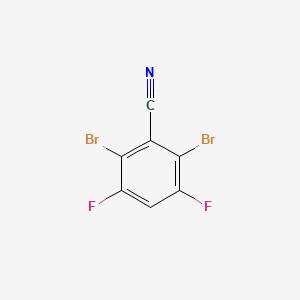
5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a picolinimidamide derivative followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments to facilitate the reaction.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve inert atmospheres and controlled temperatures.
Substitution: Common reagents include halides, nucleophiles, and electrophiles. Conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
科学的研究の応用
5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)picolinamide
- 5-Bromo-3-(trifluoromethyl)benzamide
Uniqueness
Compared to similar compounds, 5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications.
特性
分子式 |
C7H6BrClF3N3 |
|---|---|
分子量 |
304.49 g/mol |
IUPAC名 |
5-bromo-3-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H5BrF3N3.ClH/c8-3-1-4(7(9,10)11)5(6(12)13)14-2-3;/h1-2H,(H3,12,13);1H |
InChIキー |
YMSKTZPIWPHKSL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=N)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B13670578.png)






